3-(苄基甲基氨基)苯甲酸

描述

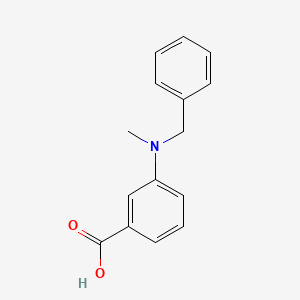

3-[Benzyl(methyl)amino]benzoic acid is a chemical compound characterized by its benzyl and amino groups attached to a benzoic acid core

Synthetic Routes and Reaction Conditions:

Benzylamine Synthesis: The compound can be synthesized by reacting benzyl chloride with methylamine under controlled conditions.

Benzoic Acid Derivatization: The benzoic acid core can be modified by introducing the benzyl(methyl)amino group through a series of chemical reactions involving protection and deprotection steps.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Catalytic Methods: Catalysts may be used to enhance the efficiency of the synthesis process, reducing reaction times and improving yields.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, converting the benzyl group to a benzaldehyde or benzoic acid derivative.

Reduction: Reduction reactions can be employed to convert the benzoic acid core to its corresponding alcohol or amine.

Substitution: Substitution reactions can introduce different functional groups to the benzyl or amino moieties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Benzaldehyde, benzoic acid, and its derivatives.

Reduction Products: Benzyl alcohol, benzylamine, and other reduced derivatives.

Substitution Products: Halogenated benzyl compounds and various substituted amines.

Chemistry:

Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Catalyst Support: It can be used as a support material for catalysts in various chemical reactions.

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Drug Development:

Medicine:

Pharmaceuticals: The compound may be used in the formulation of drugs targeting specific diseases.

Diagnostic Agents: It can be employed as a diagnostic agent in medical imaging techniques.

Industry:

Material Science: The compound is used in the development of new materials with specific properties.

科学研究应用

药物研发

3-(苄基甲基氨基)苯甲酸: 由于其结构灵活,并且可以在氨基和羧基上进行取代,因此在药物中用作多功能构建块。 该化合物在合成具有潜在治疗应用的新分子方面发挥着重要作用,包括抗癌、抗阿尔茨海默病、抗菌、抗病毒、抗氧化和抗炎剂 .

类药化合物的合成

该化合物独特的特性使其成为具有类药作用的分子化学数据库中包含的强有力候选者。 它用于合成各种新分子,然后筛选其各种生物活性,以识别潜在的新药 .

分析化学

在分析化学中,3-(苄基甲基氨基)苯甲酸的衍生物用于从淀粉和可溶性糖的提取中分析葡萄糖含量。 这种应用对于理解碳水化合物代谢和食品生产中的质量控制至关重要 .

有机合成

该化合物也用于有机合成,特别是在苄基位置的反应。 这些反应包括自由基溴化和亲核取代,这对于创建各种复杂的有机分子至关重要 .

氧化反应

3-(苄基甲基氨基)苯甲酸: 可以进行苄基氧化,该反应将芳环邻位的烷基转化为羧酸。 该反应在苯甲酸衍生物的合成中很重要 .

叶酸合成

该化合物用作制备叶酸的起始原料,叶酸是 DNA 合成和复制所需的必需维生素。 这种应用对于开发营养补充剂和治疗剂至关重要 .

作用机制

Target of Action

The primary target of 3-[Benzyl(methyl)amino]benzoic acid, also known as PRL-8-53, remains unknown . It has been suggested that it may interact with cholinergic systems and dopamine pathways .

Mode of Action

It is believed to potentiate dopamine while partially inhibiting serotonin . This suggests that it may modulate neurotransmitter levels in the brain, potentially enhancing cognitive function .

Biochemical Pathways

Given its potential interaction with cholinergic systems and dopamine pathways, it may influence various cognitive processes, including memory and learning .

Pharmacokinetics

It is known to be relatively non-toxic, with an oral ld50 in mice of 860 mg/kg . This suggests that it has a high therapeutic index .

Result of Action

It has been shown to have potential cognitive-enhancing effects in humans . It has also been observed to have brief hypotensive effects in canines at doses above 8 mg/kg , and high doses have been found to depress motor activity in rats and mice .

相似化合物的比较

Benzylamine: Similar in structure but lacks the benzoic acid core.

N-Benzylmethylamine: Similar but with a different arrangement of the benzyl and amino groups.

3-Aminobenzoic Acid: Similar but without the benzyl group.

Uniqueness:

Complexity: The presence of both benzyl and amino groups on the benzoic acid core makes this compound more complex and versatile compared to its similar counterparts.

Functional Diversity:

This comprehensive overview provides a detailed understanding of 3-[Benzyl(methyl)amino]benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

3-[Benzyl(methyl)amino]benzoic acid, a compound with diverse biological activities, has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other relevant pharmacological effects.

1. Enzyme Inhibition

3-[Benzyl(methyl)amino]benzoic acid has shown promising enzyme inhibitory activities, particularly against cholinesterases. In studies comparing various benzoic acid derivatives, it was observed that compounds similar in structure exhibited significant inhibition of acetylcholinesterase (AChE), with IC50 values indicating potent activity. For example, certain analogs demonstrated IC50 values as low as 7.49 ± 0.16 µM against AChE, suggesting that modifications in the benzyl and amino groups can enhance inhibitory potency .

2. Anticancer Activity

The anticancer potential of 3-[Benzyl(methyl)amino]benzoic acid has been evaluated in several studies. It has been found to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM against these cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-[Benzyl(methyl)amino]benzoic acid | MCF-7 | 21.3 ± 4.1 | |

| Benzamide Derivative | A549 | 5.85 | |

| Doxorubicin | MCF-7 | ~10 |

3. Other Pharmacological Effects

In addition to enzyme inhibition and anticancer activity, this compound has demonstrated antioxidant properties and potential anti-inflammatory effects. Research indicates that benzoic acid derivatives can exhibit significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases .

Case Studies and Research Findings

A study published in MDPI highlighted the structural modifications of benzoic acid derivatives that enhanced their biological activities. The findings suggest that the introduction of specific functional groups can significantly influence the compound's efficacy against various targets, including cancer cells and enzymes involved in neurodegenerative diseases .

Another investigation into the proteolytic activity modulation by benzoic acid derivatives revealed that certain compounds could enhance the activity of proteasomes and lysosomal pathways in human fibroblasts, suggesting a role in cellular maintenance and potentially anti-aging effects .

属性

IUPAC Name |

3-[benzyl(methyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(11-12-6-3-2-4-7-12)14-9-5-8-13(10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYETUGUODSRGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。